Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate
Description
Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate is a pyridine derivative featuring a methyl ester at position 3 and a cyclohexylcarbamothioylamino group at position 2. Its cyclohexyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-19-13(18)11-8-5-9-15-12(11)17-14(20)16-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAHZLRNHLNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333632 | |
| Record name | methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
702667-49-0 | |
| Record name | methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with cyclohexyl isothiocyanate, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamothioylamino group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Based Comparisons
Sulfur-Containing Pyridine Derivatives
- Methyl 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]pyridine-3-carboxylate (): Structure: Features a sulfanyl (–S–) bridge linking the pyridine core to a bulky 3,5-di-tert-butyl-4-hydroxybenzyl group. Synthesis: Prepared via thioether formation using 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)nicotinic acid in methanol with p-toluenesulfonic acid catalysis . Properties:
- Crystallizes with n-hexane in the asymmetric unit, forming O–H···O and O–H···π interactions .
- Higher steric bulk due to tert-butyl groups compared to the cyclohexyl group in the target compound.
- Target Compound: Thiourea vs. Sulfanyl: The carbamothioylamino group (–NH–C(S)–NH–) offers dual hydrogen-bond donor sites, unlike the single sulfur atom in the sulfanyl derivative. This difference may enhance binding affinity in biological systems or catalyst design.
Halogen-Substituted Pyridines
- Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate ():
- Structure : Contains bromo and chloro substituents on the pyridine ring, with a methyl ester and acrylate group.
- Properties :
- Higher molecular weight (276.51 g/mol) due to halogens .
- Halogens may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound’s thiourea group.
- Applications : Likely used as an intermediate in synthetic organic chemistry.
Amine-Functionalized Pyridines
- (3-Methylpyridin-2-yl)methanamine•HCl ():
- Structure : Features a primary amine (–CH2NH2) at position 2 and a methyl group at position 3.
- Properties :
- The protonated amine enhances water solubility, contrasting with the lipophilic cyclohexyl group in the target compound. Applications: Potential use in drug discovery due to amine reactivity.
Physicochemical and Structural Properties
*Calculated based on formula C14H19N3O2S.
Pyrimidine vs. Pyridine Derivatives
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid ():
- Structure : Pyrimidine core (two nitrogen atoms) with chloro and methyl substituents.
- Comparison :
- Pyrimidines exhibit distinct electronic properties due to additional nitrogen, affecting reactivity and binding modes compared to pyridines.
- The carboxylic acid group enhances acidity, unlike the ester in the target compound .
Biological Activity
Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
The presence of a pyridine ring, a carbamothioyl group, and an ester functional group suggests potential interactions with biological targets, particularly in enzymatic pathways.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl isothiocyanate with methyl 2-amino-3-pyridinecarboxylate. This method has been optimized to achieve high yields and purity levels suitable for biological testing.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.5 | Induction of apoptosis |
| MCF-7 (Breast) | 0.8 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 0.6 | Cell cycle arrest |
These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell division.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on A549 cells revealed that treatment with this compound led to a significant increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus, showing efficacy comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents like taxanes, this compound may bind to β-tubulin, preventing microtubule formation necessary for mitosis.
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Disruption of Bacterial Cell Walls : Its thioamide structure may interact with bacterial enzymes involved in cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
